molecular formula C12H12N2O B8689275 (6-(6-Methylpyridin-3-yl)pyridin-3-yl)methanol

(6-(6-Methylpyridin-3-yl)pyridin-3-yl)methanol

Cat. No.: B8689275
M. Wt: 200.24 g/mol
InChI Key: WQSGMTXRHCPMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6’-Methyl-2,3’-bipyridin-5-yl)methanol is a bipyridine derivative with a molecular formula of C12H12N2O. This compound is part of the bipyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. Bipyridine derivatives are often used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6’-Methyl-2,3’-bipyridin-5-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of (6’-Methyl-2,3’-bipyridin-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(6’-Methyl-2,3’-bipyridin-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6’-Methyl-2,3’-bipyridin-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6’-Methyl-2,3’-bipyridin-5-yl)methanol involves its interaction with metal ions to form stable complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6’-Methyl-2,3’-bipyridin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in forming metal complexes with tailored properties for specific applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

[6-(6-methylpyridin-3-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H12N2O/c1-9-2-4-11(7-13-9)12-5-3-10(8-15)6-14-12/h2-7,15H,8H2,1H3

InChI Key

WQSGMTXRHCPMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (6-bromo-pyridin-3-yl)-methanol (0.614 g, 3.27 mmol) in 10 mL of THF under an atmosphere of nitrogen was added cesium carbonate (3.27 mL, 2 N aqueous, 6.53 mmol), 2-picoline-5-boronic acid pinacol ester (0.477 g, 2.18 mmol), and [1,1′-bis(diphenylphosphino)-ferrocene]dichloro-palladium(II), 1:1 complex with dichloromethane (0.178 g, 0.218 mmol). The reaction was heated at 85° C. for 1 h, cooled to rt, and diluted with dichloromethane. The organic solution was washed with water, dried over sodium sulfate, filtered, and concentrated in vacuo. The aqueous fraction was concentrated in vacuo, triturated 3× with 20% methanol in dichloromethane, and collected via filtration. The combined solids were purified via silica gel chromatography, eluting with 100% ethyl acetate to provide (6′-methyl-2,3′-bipyridin-5-yl)methanol that gave a proton NMR spectra consistent with theory and a mass ion (ES+) of 201.1 for [M+H]+.
Quantity
0.614 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.27 mL
Type
reactant
Reaction Step One
Quantity
0.477 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-bis(diphenylphosphino)-ferrocene]dichloro-palladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.178 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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